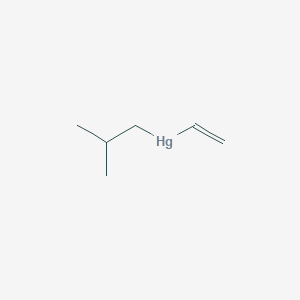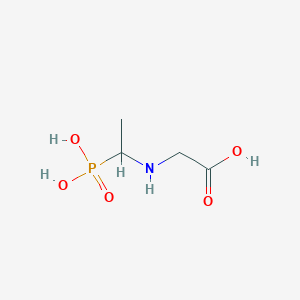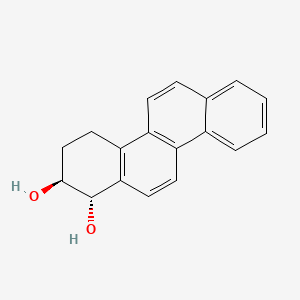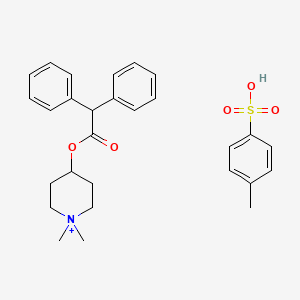![molecular formula C8H8N4O2 B14429648 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 83724-91-8](/img/structure/B14429648.png)
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry, material science, and other fields. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with methyl groups at positions 2 and 6, and a nitro group at position 3.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be achieved through a regioselective, time-efficient, and one-pot route. This method involves the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents. The reaction is typically carried out under microwave-assisted conditions, which provides high yields and operational simplicity . This methodology is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .
Analyse Chemischer Reaktionen
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyrazole ring.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and electrophilic reagents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and receptors, leading to various physiological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA . This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential antitumor agent.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have similar structures but contain halogen atoms instead of a nitro group.
Quinazoline Derivatives: These compounds have a similar core structure and are known for their biological activities, including anticancer properties.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with different substituents at various positions on the ring system have been studied for their diverse biological activities and applications in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83724-91-8 |
|---|---|
Molekularformel |
C8H8N4O2 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2,6-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
FFQPYMXTGGSMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=C(C(=N2)C)[N+](=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)

![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)



![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)


